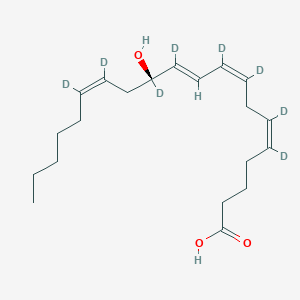

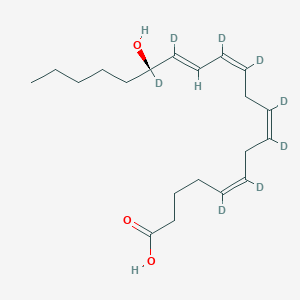

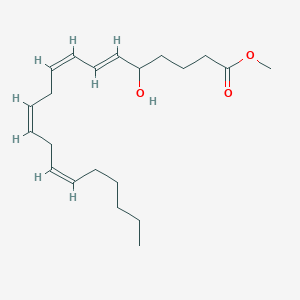

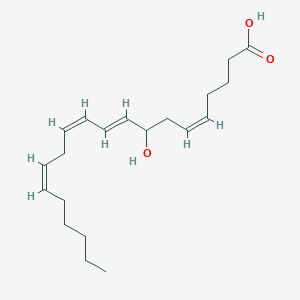

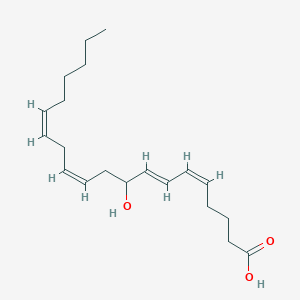

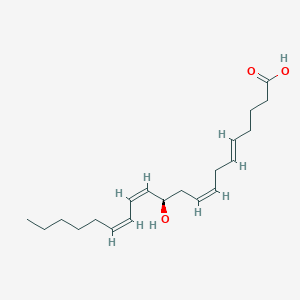

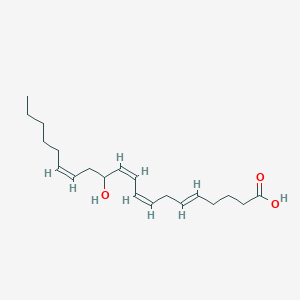

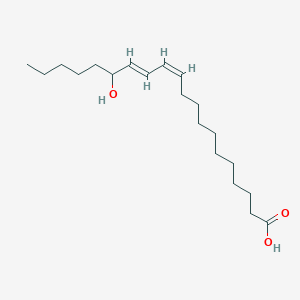

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

Overview

Description

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derived from eicosadienoic acid. It is known for its role in various biological processes, including inflammation and vascular function. This compound has been studied for its effects on nasal congestion and vascular permeability, making it a subject of interest in medical and biological research .

Mechanism of Action

Target of Action

The primary target of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is the vascular system, specifically the blood vessels . It interacts with the voltage-gated K+ (KV) channels in the vascular system .

Mode of Action

15-HEDE interacts with its targets by activating KV channels . This activation leads to vasodilation, or the widening of blood vessels . It also increases vascular permeability, which can lead to nasal congestion .

Biochemical Pathways

15-HEDE is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of fatty acids . The inhibition of 5-LO by 15-HEDE could potentially affect the production of leukotrienes, a type of eicosanoid that plays a role in inflammatory responses .

Pharmacokinetics

It has been observed that repeated intranasal administration of ovalbumin (ova) in mice increases the level of 15-hede in nasal lavage fluid, reaching approximately 06 ng/ml after ten OVA treatments . This suggests that 15-HEDE may be absorbed and metabolized in the body following administration .

Result of Action

The activation of KV channels by 15-HEDE leads to vasodilation and increased vascular permeability . This can cause symptoms such as nasal congestion and rhinitis, as observed in mice . Furthermore, 15-HEDE might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis (AR) .

Action Environment

The action of 15-HEDE can be influenced by environmental factors. For example, the administration of 15-HEDE in mice caused dilation of blood vessels and increased vascular permeability, which were observed using intravital imaging . These effects were more pronounced in the presence of a KV channel inhibitor . This suggests that the efficacy and stability of 15-HEDE can be affected by the presence of other compounds in the environment .

Biochemical Analysis

Biochemical Properties

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular responses to inflammation . The compound’s interaction with 5-LO is believed to be a key aspect of its biochemical activity .

Cellular Effects

In cellular processes, 15-hydroxy-11Z,13E-eicosadienoic acid has been found to have a significant impact on vasodilation and vascular permeability . It has been observed to cause dilation in mouse aortae that were pre-contracted by thromboxane receptor stimulation . This suggests that the compound may influence cell function by affecting blood flow and the transport of substances across cell membranes .

Molecular Mechanism

At the molecular level, 15-hydroxy-11Z,13E-eicosadienoic acid exerts its effects through its interactions with various biomolecules. One key interaction is with the voltage-gated K+ (KV) channel . The compound has been found to induce vascular relaxation, an effect that was significantly inhibited by the KV channel inhibitor 4-aminopyridine . This suggests that the compound may exert its effects by activating KV channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been observed to change over time. For instance, repeated intranasal administration of the compound in mice led to an increase in its level in nasal lavage fluid, reaching approximately 0.6 ng/ml after ten treatments . This suggests that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been found to vary with different dosages. For example, administration of 1 μg of the compound was observed to dilate blood vessels in mouse ears, while administration of 3 μg narrowed nasal passages and thickened nasal mucosa in mice . This indicates that the compound may have different effects at different doses .

Metabolic Pathways

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is formed from eicosadienoic acid in macrophages and is known to inhibit 5-lipoxygenase . This suggests that the compound may interact with enzymes and cofactors involved in this pathway .

Transport and Distribution

Given its effects on vascular permeability and dilation, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be synthesized through the enzymatic oxidation of eicosadienoic acid. This process typically involves the use of lipoxygenases, which catalyze the addition of a hydroxy group to the eicosadienoic acid molecule . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. These reactors provide a controlled environment for the enzymatic oxidation process, allowing for the efficient production of the compound. The product is then purified using techniques such as chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a different functional group.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have different biological activities and can be used in various research applications .

Scientific Research Applications

Comparison with Similar Compounds

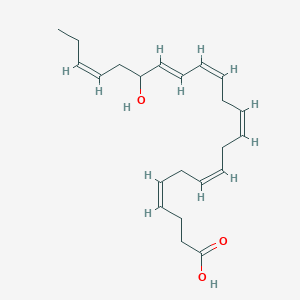

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid can be compared with other similar compounds, such as:

15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities but different structural features.

15-oxo-11Z,13E-eicosadienoic acid: An oxidized derivative of this compound with distinct biological properties.

11,13-eicosadienoic acid: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific hydroxy group placement and its resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

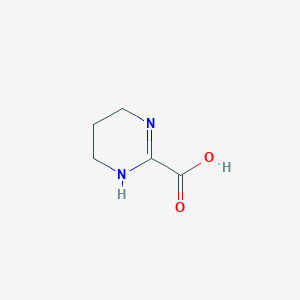

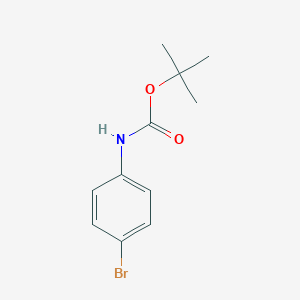

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

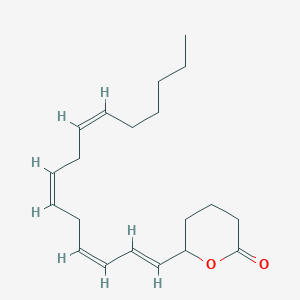

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.